molecular formula C25H33NO4 B4710659 ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate

ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate

Cat. No. B4710659
M. Wt: 411.5 g/mol
InChI Key: QMAUMZAPPZLPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to exhibit significant anticonvulsant activity, reducing the severity and frequency of seizures in animal models. Additionally, it has been found to exhibit anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is its significant antitumor activity, making it a potential candidate for cancer treatment. Another advantage is its significant anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of neurological disorders. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate. One direction is the further optimization of its synthesis method to achieve higher yields and purity. Another direction is the study of its mechanism of action, which may lead to the development of more effective cancer treatments and neurological drugs. Additionally, the study of its biochemical and physiological effects may lead to the identification of new therapeutic targets for cancer and neurological disorders.

Scientific Research Applications

Ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer treatment. It has also been studied for its potential use as an anticonvulsant, as it has been found to exhibit significant activity against seizures in animal models. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

ethyl 3-benzyl-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-3-29-23-12-11-21(15-22(23)18-27)17-26-14-8-13-25(19-26,24(28)30-4-2)16-20-9-6-5-7-10-20/h5-7,9-12,15,27H,3-4,8,13-14,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAUMZAPPZLPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3)C(=O)OCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate
Reactant of Route 3
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate
Reactant of Route 6
ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.